ARF6 (2-13) Peptide Selectively Disrupts EGFR Plasma Membrane Localization Without Affecting Golgi Morphology
ARF6 (2-13) peptide specifically inhibits the ARF6-mediated trafficking of EGFR to the plasma membrane without disrupting the structural integrity of the Golgi apparatus, in direct contrast to the pan-ARF activator/inhibitor Brefeldin A (BFA). In immunofluorescence microscopy assays, ARF6 (2-13) treatment reduced EGFR cell surface localization by approximately 50-70% as quantified by confocal imaging [1]. Under identical experimental conditions, Brefeldin A completely collapsed the Golgi structure (visualized by GM130 staining), whereas ARF6 (2-13) peptide treatment preserved normal Golgi morphology [1].
| Evidence Dimension | Golgi structural integrity following treatment |
|---|---|
| Target Compound Data | Preserved normal Golgi morphology |
| Comparator Or Baseline | Brefeldin A (BFA) at 5 μg/mL |
| Quantified Difference | ARF6 (2-13) showed no Golgi disruption; BFA induced complete Golgi collapse |
| Conditions | Immunofluorescence microscopy in HeLa cells; 4-6 hour treatment |
Why This Matters
This demonstrates that ARF6 (2-13) enables selective pathway interrogation without the confounding off-target trafficking artifacts inherent to pan-ARF inhibitors, making it the superior tool compound for dissecting EGFR-specific membrane delivery mechanisms.
- [1] Y. Zhang et al. Targeting EGFR-dependent tumors by disrupting an ARF6-mediated sorting system. Nature Communications, 2022, 13, 6004. View Source
